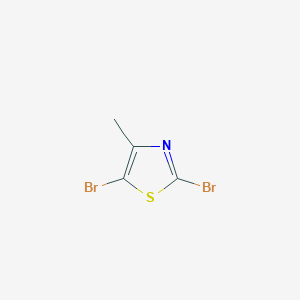

2,5-Dibromo-4-methylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c1-2-3(5)8-4(6)7-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJMZIKWTNQXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801000356 | |

| Record name | 2,5-Dibromo-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801000356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79247-78-2 | |

| Record name | 2,5-Dibromo-4-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79247-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromo-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801000356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-4-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromo-4-methylthiazole

CAS Number: 79247-78-2

This technical guide provides a comprehensive overview of 2,5-Dibromo-4-methylthiazole, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its significant applications, particularly in the synthesis of kinase inhibitors.

Core Properties and Data

This compound is a halogenated thiazole derivative valued for its utility as a versatile intermediate in organic synthesis. Its distinct reactivity at the two bromine-substituted positions allows for selective functionalization, making it a crucial component in the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 79247-78-2 |

| Molecular Formula | C₄H₃Br₂NS |

| Molecular Weight | 256.95 g/mol |

| Appearance | Solid |

| Melting Point | 22 °C |

| Boiling Point | 260.7 ± 20.0 °C (Predicted) |

| Density | 2.127 ± 0.05 g/cm³ (Predicted) |

| InChI | 1S/C4H3Br2NS/c1-2-3(5)8-4(6)7-2/h1H3 |

| SMILES | Cc1nc(Br)sc1Br |

Table 2: Spectroscopic Data Summary (Predicted)

| Data Type | Predicted Values |

| Mass Spectrometry (m/z) | [M+H]⁺: 255.84258, [M+Na]⁺: 277.82452 |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of a suitable 4-methylthiazole precursor. A well-established route involves the Sandmeyer-type reaction of an aminothiazole derivative.

Experimental Protocol: Synthesis from 5-Bromo-4-methyl-thiazol-2-ylamine hydrobromide

This protocol outlines a common laboratory-scale synthesis of this compound.

Materials:

-

5-Bromo-4-methyl-thiazol-2-ylamine hydrobromide

-

Sulfuric acid (H₂SO₄)

-

Copper(II) sulfate (CuSO₄)

-

Sodium bromide (NaBr)

-

Sodium nitrite (NaNO₂)

-

Water (H₂O)

-

Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Diazotization:

-

In a reaction vessel cooled to 0-5 °C in an ice bath, dissolve 5-Bromo-4-methyl-thiazol-2-ylamine hydrobromide in an aqueous solution of sulfuric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 5 °C. Stir vigorously during the addition.

-

Continue stirring the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(II) sulfate and sodium bromide in water.

-

Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Extract the reaction mixture with an appropriate organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

-

Below is a diagram illustrating the general synthetic workflow.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] The presence of two bromine atoms in this compound provides two reactive sites that can be selectively and sequentially modified, making it a highly valuable building block for creating diverse molecular libraries.[4]

Role as a Kinase Inhibitor Scaffold

A primary application of this compound is in the development of protein kinase inhibitors.[3] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. The 2,5-disubstituted thiazole framework serves as an effective scaffold for designing potent and selective kinase inhibitors.[3]

The differential reactivity of the bromine atoms at the C2 and C5 positions allows for regioselective functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This enables the introduction of different aryl or heteroaryl groups, which can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

The general workflow for utilizing this scaffold in kinase inhibitor synthesis is depicted below.

Caption: A general scheme for kinase inhibitor synthesis.

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes serious eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

2,5-Dibromo-4-methylthiazole: A Core Scaffold for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,5-Dibromo-4-methylthiazole is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structural features, particularly the presence of two reactive bromine atoms at the C2 and C5 positions, make it a versatile building block for the synthesis of a diverse range of pharmacologically active molecules. The thiazole nucleus itself is a privileged scaffold, present in numerous FDA-approved drugs. The dibrominated methyl-substituted derivative serves as a key intermediate in the development of potent and selective inhibitors for various therapeutic targets, most notably in the fields of oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties and Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Weight | 256.95 g/mol | [1][2] |

| Molecular Formula | C₄H₃Br₂NS | [1][2] |

| CAS Number | 79247-78-2 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 22 °C | |

| Boiling Point (Predicted) | 260.7 ± 20.0 °C | |

| Density (Predicted) | 2.127 ± 0.06 g/cm³ | |

| InChI Key | PVJMZIKWTNQXKO-UHFFFAOYSA-N | [1] |

| SMILES | Cc1nc(Br)sc1Br | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from the readily available 2-amino-4-methylthiazole. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Amino-4-methylthiazole

This step involves the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1 mole) in water.

-

Addition of Chloroacetone: Slowly add chloroacetone (1 mole) to the suspension with continuous stirring. An exothermic reaction will occur, leading to the dissolution of the thiourea.

-

Reflux: Heat the reaction mixture to reflux for 2 hours.

-

Work-up: After cooling, add a concentrated solution of sodium hydroxide to the mixture until it is strongly basic. The 2-amino-4-methylthiazole will separate as an oily layer.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic extracts with the oily layer, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-amino-4-methylthiazole.

Step 2: Bromination of 2-Amino-4-methylthiazole

This step involves the electrophilic substitution of bromine onto the thiazole ring.

-

Reaction Setup: Dissolve 2-amino-4-methylthiazole (1 mole) in a suitable solvent such as glacial acetic acid or a mixture of water and ethanol.

-

Brominating Agent: Slowly add a solution of bromine (2 moles) in the same solvent to the reaction mixture at a controlled temperature (typically 0-5 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a large volume of ice-cold water.

-

Isolation and Purification: The precipitated product, this compound, is collected by filtration, washed with water to remove any residual acid, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Applications in Drug Discovery and Development

This compound is a valuable scaffold for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The bromine atoms at the C2 and C5 positions can be selectively functionalized using cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl and heteroaryl substituents. This allows for the systematic exploration of the chemical space around the thiazole core to optimize the potency and selectivity of the inhibitors.

Targeting the p38 MAPK Signaling Pathway

One of the key signaling pathways implicated in inflammation and cancer is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Derivatives of this compound have been utilized in the synthesis of potent p38 MAPK inhibitors. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing its activation and downstream signaling.

Caption: The p38 MAPK signaling pathway and the point of inhibition by thiazole-based inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis

The following is a general protocol for the functionalization of this compound to synthesize a kinase inhibitor precursor.

-

Reaction Setup: To a reaction vessel, add this compound (1 equivalent), an appropriate aryl or heteroaryl boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain it under a positive pressure.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir for several hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-substituted-5-bromo-4-methylthiazole derivative. The remaining bromine atom can be further functionalized in a subsequent cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the differential reactivity of its two bromine atoms provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of thiazole-based compounds as kinase inhibitors highlights the potential of derivatives of this compound in the development of novel therapeutics for a range of diseases, including cancer and neuroinflammatory disorders. Further exploration of the chemical space accessible from this scaffold is likely to yield new and improved drug candidates.

References

An In-Depth Technical Guide to the Synthesis of 2,5-Dibromo-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2,5-Dibromo-4-methylthiazole, a key intermediate in the development of novel pharmaceuticals and functional materials. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways to facilitate a deeper understanding of the chemical transformations involved.

Introduction

This compound is a versatile heterocyclic building block characterized by a thiazole core substituted with a methyl group at the 4-position and bromine atoms at the 2- and 5-positions. The differential reactivity of the two bromine atoms makes this compound a valuable precursor for introducing various functional groups in a controlled and regioselective manner. This attribute is particularly significant in medicinal chemistry for the generation of diverse molecular libraries for drug discovery programs. The thiazole moiety itself is a prominent scaffold in numerous biologically active compounds, further underscoring the importance of its halogenated derivatives.

Synthetic Pathways

The synthesis of this compound can be achieved through several strategic approaches. The most common methods involve the sequential bromination of a 4-methylthiazole precursor. Key starting materials often include 4-methylthiazole or 2-amino-4-methylthiazole.

A prevalent and efficient method, as described by Uzelac and Rasmussen in the Journal of Organic Chemistry (2017), involves a sequential bromination and debromination strategy, which notably avoids the use of elemental bromine.[1][2][3] This approach enhances the safety and practicality of the synthesis.

Another established route commences with the bromination of 2-amino-4-methylthiazole, followed by a deamination-diazotization reaction and a subsequent second bromination.

The logical workflow for the synthesis starting from the readily available 2-amino-4-methylthiazole is depicted below.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound, primarily adapted from established literature.

Method 1: Synthesis from 2-Amino-4-methylthiazole

This two-step procedure involves the initial selective bromination of 2-amino-4-methylthiazole at the 5-position, followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Step 1: Synthesis of 2-Amino-5-bromo-4-methylthiazole

A solution of 2-amino-4-methylthiazole (1 equivalent) in a suitable solvent such as acetic acid or a mixture of water and ethanol is prepared in a round-bottom flask. To this solution, N-bromosuccinimide (NBS) or a solution of bromine (1 equivalent) in acetic acid is added dropwise at a controlled temperature, typically between 0 and 10 °C. The reaction mixture is stirred for a specified period, usually 2-4 hours, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a reducing agent like sodium thiosulfate solution to neutralize any excess bromine. The product is then isolated by filtration or extraction, followed by washing and drying. Recrystallization from a suitable solvent system, such as ethanol/water, yields the purified 2-amino-5-bromo-4-methylthiazole.

Step 2: Synthesis of this compound

2-Amino-5-bromo-4-methylthiazole (1 equivalent) is dissolved in an aqueous solution of hydrobromic acid (HBr). The solution is cooled to a temperature between 0 and 5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂) (a slight excess, typically 1.1-1.2 equivalents) in water is then added dropwise while maintaining the low temperature to facilitate the formation of the diazonium salt. After the addition is complete, the reaction mixture is stirred for a short period at the same temperature. Subsequently, the diazonium salt solution is added portion-wise to a solution of copper(I) bromide (CuBr) in HBr, also maintained at a low temperature. The mixture is then allowed to warm to room temperature and stirred for several hours or until the evolution of nitrogen gas ceases. The product is extracted with an organic solvent like diethyl ether or dichloromethane. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its key intermediate. Please note that yields can vary depending on the specific reaction conditions and scale.

| Compound | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| 2-Amino-5-bromo-4-methylthiazole | 2-Amino-4-methylthiazole | NBS or Br₂ | Acetic Acid / H₂O-EtOH | 2 - 4 | 0 - 10 | 75 - 85 |

| This compound | 2-Amino-5-bromo-4-methylthiazole | NaNO₂, HBr, CuBr | Water / HBr | 2 - 6 | 0 - RT | 60 - 70 |

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are typically performed using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): δ 2.45 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 149.5 (C4), 121.8 (C2), 115.6 (C5), 16.8 (CH₃).

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The solvent used is deuterated chloroform (CDCl₃).

The ¹H NMR spectrum is characterized by a singlet at approximately 2.45 ppm, corresponding to the three protons of the methyl group at the 4-position. The absence of any other proton signals in the aromatic region confirms the dibromination of the thiazole ring.

The ¹³C NMR spectrum displays four distinct signals, corresponding to the four carbon atoms of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom within the dibrominated thiazole ring.

Logical Relationships in Synthesis

The synthesis of this compound from 2-amino-4-methylthiazole involves a series of logical chemical transformations. The initial electrophilic bromination is directed to the electron-rich 5-position of the 2-aminothiazole ring. The subsequent Sandmeyer reaction provides a reliable method for the conversion of the amino group to a bromine atom.

Conclusion

This technical guide has outlined the primary synthetic methodologies for the preparation of this compound, providing detailed experimental insights and quantitative data. The presented protocols, particularly the route starting from 2-amino-4-methylthiazole, offer reliable and reproducible methods for obtaining this valuable synthetic intermediate. The characterization data provided serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. The versatility of this compound in organic synthesis positions it as a crucial building block for the advancement of pharmaceutical and materials science research.

References

An In-depth Technical Guide to 2,5-Dibromo-4-methylthiazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-4-methylthiazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique structural features, particularly the presence of two reactive bromine atoms at positions 2 and 5, make it a valuable precursor for the development of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the synthesis of kinase inhibitors for drug discovery. Detailed experimental protocols and spectroscopic data are provided to facilitate its use in a research and development setting.

Chemical Properties and Safety Information

This compound is a solid at room temperature with a molecular weight of 256.95 g/mol .[1] The presence of two bromine atoms significantly influences its chemical reactivity, making it an excellent substrate for various cross-coupling reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₃Br₂NS | [1] |

| Molecular Weight | 256.95 g/mol | [1] |

| CAS Number | 79247-78-2 | [1] |

| Appearance | Solid | |

| InChI | 1S/C4H3Br2NS/c1-2-3(5)8-4(6)7-2/h1H3 | |

| SMILES | Cc1nc(Br)sc1Br |

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage)

Precautionary Statements: P264, P270, P280, P301 + P310, P305 + P351 + P338, P405

Synthesis of this compound

While several synthetic routes to brominated thiazoles exist, a common method for the preparation of this compound involves the direct bromination of 4-methylthiazole.

Experimental Protocol: Bromination of 4-Methylthiazole

This protocol describes a general procedure for the bromination of a methylthiazole derivative.

Materials:

-

4-Methylthiazole

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Radical initiator (e.g., AIBN or benzoyl peroxide) - optional, can be initiated with light.

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-methylthiazole (1 equivalent) in a suitable solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (2.2 equivalents) to the solution. A radical initiator can be added if the reaction is to be performed in the dark.

-

Heat the reaction mixture to reflux and stir vigorously. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons. The chemical shift will be influenced by the electronic environment of the thiazole ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the four carbon atoms in the molecule. The chemical shifts of the carbons bonded to bromine (C2 and C5) will be significantly affected. The carbon of the methyl group will appear in the aliphatic region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (256.95 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing two bromine atoms, with intense M, M+2, and M+4 peaks.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the methyl group, C=N and C=C stretching vibrations of the thiazole ring, and C-Br stretching vibrations.

Applications in Drug Discovery and Organic Synthesis

The dibromo substitution pattern of this compound makes it a highly valuable intermediate for introducing molecular diversity through selective functionalization at the C2 and C5 positions. This is particularly relevant in the field of medicinal chemistry for the synthesis of kinase inhibitors.

Synthesis of p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses, making it an attractive target for the development of anti-inflammatory drugs. This compound can serve as a scaffold for the synthesis of potent p38 MAPK inhibitors.

This protocol outlines the synthesis of a 5-aryl-4-methylthiazole derivative, a common core structure in p38 MAPK inhibitors, using a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

-

Base (e.g., Potassium carbonate, 2.0 mmol)

-

Degassed 1,4-dioxane

-

Degassed water

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-16 hours under the inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The following diagram illustrates a typical synthetic workflow for the preparation of a p38 MAPK inhibitor starting from this compound.

Conclusion

This compound is a key synthetic intermediate with significant applications in medicinal chemistry and materials science. Its facile preparation and the differential reactivity of its two bromine atoms allow for the construction of a wide array of complex molecules. The detailed protocols and data presented in this guide are intended to support researchers in leveraging the full potential of this versatile building block for the development of novel chemical entities with important biological activities.

References

An In-depth Technical Guide to the Synthesis of 2,5-Dibromo-4-methylthiazole: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,5-Dibromo-4-methylthiazole, a key building block in medicinal chemistry and materials science. The document details the common starting materials, outlines experimental protocols for key reactions, and presents quantitative data to facilitate comparison and selection of the most suitable synthetic strategy.

Introduction

This compound is a versatile heterocyclic compound of significant interest in the development of novel pharmaceuticals and functional materials. The presence of two reactive bromine atoms at positions 2 and 5 of the 4-methylthiazole core allows for diverse and selective functionalization through various cross-coupling reactions. This enables the construction of complex molecular architectures with tailored biological activities or material properties. This guide focuses on the critical first step: the efficient and reliable synthesis of the this compound scaffold from readily available precursors.

Primary Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route often depends on the availability of the precursor, desired scale of the reaction, and safety considerations. The two most prevalent strategies involve the functionalization of either 2-amino-4-methylthiazole or 4-methylthiazole.

A logical workflow for selecting a synthetic pathway is presented below:

Caption: Logical workflow for selecting a synthetic route to this compound.

A more detailed representation of the chemical transformations is provided in the following diagram:

Caption: Key synthetic pathways to this compound.

Quantitative Data Summary

The following table summarizes quantitative data for the key synthetic transformations, allowing for a direct comparison of the different routes.

| Starting Material | Reaction | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Amino-4-methylthiazole-5-ethylcarboxylate | Diazotization-Bromination | NaNO₂, HBr | Water/Ethanol | 0 - 5 | 49.2 | [1] |

| 2-Amino-4-phenylthiazole | Enzymatic Bromination (5-position) | Brominase, KBr, H₂O₂ | Aqueous Buffer | Room Temp. | 52 (isolated) | [2] |

| 2-Amino-1,3-thiazoles | Dibromination (2,5-positions) | n-butyl nitrite, CuBr₂ | Acetonitrile | > 65 | High | [3] |

| 4-methylthiazole | Direct Dibromination | Br₂ | Acetic Acid | Not specified | Moderate | [4] |

| 2,4-thiazolidinedione | Aromatization and Dibromination | PBr₅/POBr₃ | Not specified | Not specified | 87 | [5] |

Detailed Experimental Protocols

This is a widely used and reliable method that proceeds via a two-step sequence: diazotization of the 2-amino group followed by bromination at the 5-position.

Step 1: Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate from Ethyl 2-amino-4-methylthiazole-5-carboxylate [1]

-

Preparation of the Diazonium Salt:

-

Suspend Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of hydrobromic acid (48%) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at room temperature for 1-2 hours, then heat to 60-70 °C for 30 minutes to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl 2-bromo-4-methylthiazole-5-carboxylate.

-

Step 2: Bromination at the 5-position (General Procedure)

-

Dissolve the 2-bromothiazole derivative (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization to yield the 2,5-dibrominated product.

This approach offers a more direct route but may require careful optimization to control regioselectivity and avoid over-bromination.

-

Reaction Setup:

-

Dissolve 4-methylthiazole (1.0 eq) in a suitable solvent, such as glacial acetic acid or a halogenated solvent.

-

Cool the solution in an ice bath.

-

-

Bromination:

-

Slowly add elemental bromine (2.2 eq) dropwise to the stirred solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into an ice-cold aqueous solution of sodium bisulfite to quench the excess bromine.

-

Neutralize the mixture with a base such as sodium bicarbonate or sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

-

Safety Considerations

-

Bromine: Elemental bromine is highly corrosive, toxic, and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrobromic Acid: Concentrated HBr is corrosive and can cause severe burns. Handle with care and appropriate PPE.

-

Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a fume hood.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific details and to perform thorough risk assessments before undertaking any experimental work.

References

- 1. researchgate.net [researchgate.net]

- 2. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

Structural Elucidation of 2,5-Dibromo-4-methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2,5-Dibromo-4-methylthiazole, a key intermediate in the synthesis of various biologically active compounds. This document outlines the synthetic route, detailed experimental protocols for spectroscopic analysis, and presents a thorough interpretation of the resulting data. The structural confirmation is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). All quantitative data are summarized in tabular format for clarity and comparative purposes. Methodological workflows and key chemical transformations are visualized using process diagrams.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole nucleus is a common scaffold in a multitude of pharmacologically active molecules. The presence of two bromine atoms at the 2 and 5 positions offers versatile handles for further functionalization through cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its structure is paramount for its effective utilization in research and development. This guide details the methodologies and data interpretation used to confirm the chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a sequential bromination of a 4-methylthiazole precursor. A representative synthetic pathway is illustrated below.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Bromo-4-methylthiazole To a solution of 2-Amino-4-methylthiazole (1 equivalent) in 48% hydrobromic acid at 0°C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The mixture is then neutralized with a saturated sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-Bromo-4-methylthiazole.

Step 2: Synthesis of this compound 2-Bromo-4-methylthiazole (1 equivalent) is dissolved in acetonitrile. N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise to the solution at room temperature. The reaction mixture is stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.

Structural Elucidation Workflow

The structural confirmation of the synthesized this compound is achieved through a systematic analytical workflow involving multiple spectroscopic techniques.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen and carbon atoms.

Experimental Protocol: A sample of this compound (~10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer at 298 K.

Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.45 | Singlet | 3H | -CH₃ |

Interpretation: The ¹H NMR spectrum displays a single singlet at 2.45 ppm, which integrates to three protons. This signal is characteristic of a methyl group attached to an aromatic ring. The absence of any other signals in the aromatic region is consistent with the protons on the thiazole ring being substituted.

Experimental Protocol: A sample of this compound (~50 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL). The ¹³C NMR spectrum was recorded on a 100 MHz spectrometer at 298 K with complete proton decoupling.

Data:

| Chemical Shift (δ) ppm | Assignment |

| 15.8 | -CH₃ |

| 118.5 | C5 |

| 140.2 | C2 |

| 151.7 | C4 |

Interpretation: The ¹³C NMR spectrum shows four distinct signals, corresponding to the four carbon atoms in the molecule. The upfield signal at 15.8 ppm is assigned to the methyl carbon. The signals at 118.5 ppm and 140.2 ppm are assigned to the carbon atoms bearing bromine atoms (C5 and C2, respectively), with the chemical shifts influenced by the electronegativity of the bromine. The downfield signal at 151.7 ppm corresponds to the quaternary carbon C4, which is attached to the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe, and the ionization energy was set to 70 eV.

Data:

| m/z | Relative Intensity (%) | Assignment |

| 255 | 98 | [M]⁺ (with ⁷⁹Br, ⁷⁹Br) |

| 257 | 100 | [M+2]⁺ (with ⁷⁹Br, ⁸¹Br) |

| 259 | 49 | [M+4]⁺ (with ⁸¹Br, ⁸¹Br) |

| 176 | 45 | [M - Br]⁺ |

| 97 | 30 | [M - 2Br]⁺ |

Interpretation: The mass spectrum shows a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peaks are observed at m/z 255, 257, and 259 with a relative intensity ratio of approximately 1:2:1, which is consistent with the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The base peak is observed at m/z 257. Significant fragment ions are observed at m/z 176 and 97, corresponding to the sequential loss of the two bromine atoms.

Conclusion

The structural elucidation of this compound has been successfully achieved through a combination of synthetic chemistry and spectroscopic analysis. The data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry are in complete agreement with the proposed structure. This confirmed structural information is crucial for the reliable use of this compound as a versatile intermediate in the development of novel pharmaceuticals and functional materials.

Disclaimer: Due to the limited availability of publicly accessible, detailed experimental data for this compound, the spectroscopic data and experimental protocols presented in this guide are representative examples based on the analysis of structurally similar compounds. This document is intended for illustrative and educational purposes for a scientific audience.

An In-depth Technical Guide to the Physical Properties of 2,5-Dibromo-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-4-methylthiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and application in further research and development. This technical guide provides a summary of the currently available physical and spectral data for this compound. It is important to note that while some predicted data is available, detailed experimental protocols and comprehensive spectral analyses for this specific compound are not widely published. This guide presents the available information and outlines general methodologies for the determination of key physical properties.

Core Physical Properties

The fundamental physical characteristics of a compound are crucial for its handling, processing, and application. The following table summarizes the known and predicted physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₃Br₂NS | [1][2] |

| Molecular Weight | 256.95 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 22 °C | [2] |

| Boiling Point (Predicted) | 260.7 ± 20.0 °C | [2] |

| Density (Predicted) | 2.127 ± 0.08 g/cm³ | [2] |

| CAS Number | 79247-78-2 | [1][2] |

Note: The boiling point and density are predicted values and should be confirmed by experimental determination.

Experimental Protocols

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.

General Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) close to the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

For the experimental determination of the boiling point, especially for small quantities, the micro-boiling point or Siwoloboff method is suitable.

General Protocol:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The assembly is heated in a controlled manner, for instance, in a Thiele tube with a high-boiling point liquid.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

The density of a solid can be determined using the displacement method if a suitable non-reactive liquid of known density is available in which the compound is insoluble.

General Protocol:

-

The mass of a dry sample of this compound is accurately measured.

-

A known volume of an inert liquid is placed in a graduated cylinder.

-

The solid sample is carefully added to the graduated cylinder, and the new volume is recorded.

-

The volume of the solid is the difference between the initial and final volume readings.

-

The density is calculated by dividing the mass of the sample by its volume.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a solid compound like this compound.

References

An In-depth Technical Guide to 2,5-Dibromo-4-methylthiazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-4-methylthiazole is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a diverse range of biologically active compounds. Its IUPAC name is This compound , also referred to as 2,5-dibromo-4-methyl-1,3-thiazole. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its significant applications in drug development, particularly in the creation of kinase inhibitors and antimicrobial agents.

Chemical and Physical Properties

This compound is a halogenated thiazole derivative with the molecular formula C₄H₃Br₂NS.[1] Its structural and physical properties are summarized in the table below, providing essential data for researchers working with this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 79247-78-2 | [1] |

| Molecular Formula | C₄H₃Br₂NS | [1] |

| Molecular Weight | 256.95 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 22 °C | |

| Boiling Point (Predicted) | 260.7 ± 20.0 °C | |

| InChI | 1S/C4H3Br2NS/c1-2-3(5)8-4(6)7-2/h1H3 | [1] |

| SMILES | Cc1nc(Br)sc1Br | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through the bromination of a suitable thiazole precursor. A common and effective method involves the use of N-bromosuccinimide (NBS) as a brominating agent. Below are detailed experimental protocols for the synthesis of the precursor, 2-amino-4-methylthiazole, and a general procedure for the bromination of thiazole derivatives which can be adapted for the synthesis of the target compound.

Synthesis of 2-Amino-4-methylthiazole (Precursor)[2]

This procedure follows the Hantzsch thiazole synthesis.

Materials:

-

Thiourea (76 g, 1 mole)

-

Chloroacetone (92.5 g, 1 mole)

-

Water (200 cc)

-

Solid Sodium Hydroxide (200 g)

-

Ether

Procedure:

-

Suspend thiourea in water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

With stirring, add chloroacetone over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

Reflux the resulting yellow solution for two hours.

-

Cool the mixture and, with continuous stirring, add solid sodium hydroxide while cooling the flask.

-

Separate the upper oily layer. Extract the aqueous layer three times with ether.

-

Combine the oil with the ethereal extracts and dry over solid sodium hydroxide.

-

Filter the solution and remove the ether by distillation.

-

Distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole (boiling point 117–120°C at 8 mm Hg).

General Protocol for Bromination of Thiazoles using NBS

This protocol is a general method for the bromination of thiazole rings and can be optimized for the synthesis of this compound.

Materials:

-

4-methylthiazole (or a suitable precursor)

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., chloroform, acetic acid, or acetonitrile)

-

Radical initiator (e.g., AIBN or benzoyl peroxide, if required for specific mechanisms)

Procedure:

-

Dissolve the thiazole substrate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add N-bromosuccinimide (typically 2.2 equivalents for dibromination) portion-wise to the solution. The reaction may be initiated by light or a radical initiator, depending on the substrate and desired regioselectivity.

-

The reaction mixture is typically stirred at room temperature or refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure dibrominated thiazole.

Applications in Drug Development

This compound is a versatile scaffold in medicinal chemistry, primarily utilized as a starting material for the synthesis of more complex molecules with therapeutic potential. The two bromine atoms at positions 2 and 5 offer reactive sites for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl substituents, enabling the exploration of a broad chemical space for drug discovery.

Kinase Inhibitors

A significant application of this compound is in the development of protein kinase inhibitors.[2] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The 2,5-disubstituted thiazole framework serves as an effective core for designing potent and selective kinase inhibitors.

The synthesis of such inhibitors often involves a sequential Suzuki cross-coupling reaction, where different aryl groups are introduced at the 2 and 5 positions of the thiazole ring. This synthetic strategy is illustrated in the workflow diagram below.

References

An In-depth Technical Guide to 2,5-Dibromo-4-methylthiazole

SMILES String: Cc1nc(Br)sc1Br

This technical guide provides a comprehensive overview of 2,5-Dibromo-4-methylthiazole, a versatile heterocyclic building block crucial for research and development in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis, and reactivity, with a focus on its application in the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature with a distinct set of properties that make it a valuable intermediate in organic synthesis.[1] Its key characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₃Br₂NS | |

| SMILES String | Cc1nc(Br)sc1Br | |

| Molecular Weight | 256.95 g/mol | |

| Melting Point | 22 °C | [2] |

| Boiling Point (Predicted) | 260.7 ± 20.0 °C | [2] |

| InChI Key | PVJMZIKWTNQXKO-UHFFFAOYSA-N | |

| CAS Number | 79247-78-2 |

Spectroscopic Data Summary:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR (Methyl Protons) | ~2.5 | Singlet |

| ¹³C NMR (Methyl Carbon) | ~15-20 | Quartet |

| ¹³C NMR (C4-Thiazole) | ~145-155 | Singlet |

| ¹³C NMR (C2-Thiazole) | ~135-145 | Singlet |

| ¹³C NMR (C5-Thiazole) | ~110-120 | Singlet |

Synthesis and Reactivity

The synthetic utility of this compound stems from the presence of two reactive bromine atoms at the C2 and C5 positions of the thiazole ring. These atoms serve as excellent leaving groups in a variety of cross-coupling reactions, allowing for the sequential and selective introduction of different functional groups.[5]

Synthesis

A common synthetic route to brominated 4-methylthiazole derivatives involves the diazotization of an amino-thiazole precursor followed by a Sandmeyer-type reaction. For instance, ethyl-2-bromo-4-methylthiazole-5-carboxylate can be obtained from the bromination of 2-amino-4-methyl thiazole-5-ethylcarboxylate using hydrogen bromide in the presence of sodium nitrite.[6]

Reactivity and Synthetic Applications

The differential reactivity of the C2-Br and C5-Br bonds is a key feature of this molecule. The steric hindrance from the adjacent methyl group at C4 may influence the relative reactivity of the two bromine atoms, potentially allowing for regioselective functionalization under specific reaction conditions.[5] This makes this compound a valuable precursor for creating libraries of substituted thiazole compounds.[5]

This molecule is particularly useful in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[5] These reactions are pivotal in the synthesis of kinase inhibitors for cancer therapy and novel organic semiconducting materials.[2][7]

Experimental Protocols

The following sections provide detailed, generalized methodologies for key cross-coupling reactions involving this compound. These protocols are adapted from established procedures for similar halogenated heterocycles.[2][8][9][10]

Suzuki-Miyaura Cross-Coupling

This reaction is widely used for the formation of C-C bonds between this compound and an organoboron compound.

Materials:

-

This compound

-

Aryl or vinyl boronic acid/ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, JohnPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent system (e.g., Toluene/Water, 1,4-Dioxane/Water, THF/Water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the boronic acid/ester, the base, and a magnetic stir bar.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the palladium catalyst and ligand under a positive flow of inert gas.

-

Add the degassed solvent system via cannula.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Stille Cross-Coupling

This protocol describes the coupling of this compound with an organostannane reagent.

Materials:

-

This compound

-

Organostannane reagent (e.g., aryltributylstannane) (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene, DMF, THF)

-

Optional: Additive such as LiCl or CuI (1-3 equivalents)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous, degassed solvent.

-

Add the palladium catalyst and any additives.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and stir for 4-48 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture can be quenched with an aqueous solution of KF to precipitate tin byproducts.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography.

Sonogashira Cross-Coupling

This reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.2 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

-

Copper(I) salt (e.g., CuI) (1-10 mol%)

-

Base (an amine, e.g., Triethylamine, Diisopropylamine), which can also serve as the solvent

-

Co-solvent (e.g., THF, DMF), if needed

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) salt.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent(s) and the amine base.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography.

Visualized Workflows and Pathways

The strategic functionalization of this compound is a cornerstone of its utility. The diagram below illustrates a logical workflow for the sequential synthesis of a disubstituted 4-methylthiazole derivative, leveraging the differential reactivity that can often be achieved in cross-coupling reactions.

Caption: Synthetic workflow for sequential functionalization.

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a key transformation for this compound.

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Safety and Handling

This compound is classified as hazardous. It is toxic if swallowed and causes serious eye damage.

-

Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).

-

Precautionary Statements: P264, P270, P280, P301+P310, P305+P351+P338, P405.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.

This document is intended for use by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. rsc.org [rsc.org]

- 5. 2 , 5-DIBROMO-4-METHYLTHIAZOLE | 170172-38-0 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

- 10. youtube.com [youtube.com]

The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and ability to participate in various molecular interactions have rendered it a "privileged scaffold" in the design of novel therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates in the development of treatments for a wide array of diseases. This in-depth technical guide provides a comprehensive overview of the significant biological activities of thiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key signaling pathways to facilitate further research and development in this dynamic field.

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[1] Several thiazole-containing drugs, such as Dasatinib and Ixazomib, have already received FDA approval for cancer treatment, underscoring the therapeutic potential of this scaffold.[1][2]

Mechanisms of Anticancer Action

The anticancer effects of thiazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis. One of the most prominent targets is the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in many human cancers.[3][4][5] Thiazole-based compounds have been designed as potent inhibitors of PI3Kα, mTOR, or as dual PI3K/mTOR inhibitors.[3][6][7] By blocking this pathway, these derivatives can induce cell cycle arrest and apoptosis in cancer cells.[5][8]

Another critical target for thiazole-based anticancer agents is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and B-Raf (BRAFV600E), which are key drivers in several cancers.[9][10] Additionally, some thiazole derivatives have been shown to inhibit other important cellular targets like cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2), thereby interfering with cell cycle progression and angiogenesis, respectively.[8]

Quantitative Data on Anticancer Activity

The anticancer potency of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A selection of reported IC50 values is presented in Table 1 for comparative analysis.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Hydrazinyl-thiazole-4[5H]-ones | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |

| 2-Hydrazinyl-thiazole-4[5H]-ones | HepG2 (Liver) | 7.26 ± 0.44 | [8] |

| Benzothiazole-pyridine derivatives | MCF-7 (Breast) | 0.30 - 0.45 | |

| Thiazole-coumarin hybrids | MCF-7 (Breast) | 6.4 - 20.7 | [10] |

| Thiazole-coumarin hybrids (EGFR inhibition) | - | 0.184 | [10] |

| Thiazole-coumarin hybrids (mTOR inhibition) | - | 0.719 | [10] |

| Thiazole-coumarin hybrids (PI3K inhibition) | - | 0.131 | [10] |

| 2,4-Disubstituted-1,3-thiazoles | MCF-7 (Breast) | 3.36 - 6.09 µg/ml | |

| Substituted Thiazole Derivatives | MCF-7 (Breast) | 5.73 | [11] |

Table 1: Selected Anticancer Activities of Thiazole Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

-

Thiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivative in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Thiazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][12]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of thiazole derivatives are varied. Some compounds are known to inhibit essential bacterial enzymes, such as DNA gyrase and MurB, which are involved in DNA replication and cell wall biosynthesis, respectively.[9] The amphiphilic nature of certain thiazole derivatives allows them to integrate into microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death.[13]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Representative MIC values are provided in Table 2.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine | S. aureus | 46.9 - 93.7 | [9] |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus | 16.1 (µM) | [9] |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | E. coli | 16.1 (µM) | [9] |

| Heteroaryl(aryl) thiazole derivatives | S. aureus (MRSA) | 0.23 - 0.70 (mg/mL) | [10] |

| Thiazole-based pyrazoline derivatives | S. epidermidis | 0.95 - 0.98 | [4] |

| Thiazole-based pyrazoline derivatives | Gram-negative bacteria | 0.43 - 0.98 | [4] |

| Hydrazone bearing thiazole derivatives | S. aureus | 125 | [14] |

| Hydrazone bearing thiazole derivatives | E. coli | 250 | [14] |

Table 2: Selected Antimicrobial Activities of Thiazole Derivatives.

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial culture (adjusted to 0.5 McFarland turbidity standard)

-

Filter paper disks impregnated with the thiazole derivative

-

Sterile forceps or disk dispenser

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure a uniform lawn of bacteria.

-

Disk Application: Aseptically place the filter paper disks impregnated with the thiazole derivative onto the surface of the inoculated MHA plate using sterile forceps or a disk dispenser. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

-

Interpretation: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and cancer. Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[7]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of many thiazole derivatives are linked to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7] These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes.[7] In particular, selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[14]

Quantitative Data on Anti-inflammatory Activity

The in vitro anti-inflammatory activity of thiazole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with IC50 values indicating their potency.

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Thiazolidin-4-ones | COX-2 | 1.9 | [14] |

| Thiazolidin-4-ones | COX-1 | 10.8 | [14] |

| Thiazole-based dual inhibitor | COX-2 | 0.09 | [11] |

| Thiazole-based dual inhibitor | 5-LOX | 0.38 | [11] |

| 1,3-Thiazole-piperazine derivatives | Acetylcholinesterase | 0.011 ± 0.001 | [15] |

| Pyrazolyl-thiazolidinone | COX-2 | S.I. 134.6 | [16] |

Table 3: Selected Anti-inflammatory Activities of Thiazole Derivatives. (S.I. = Selectivity Index)

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the COX-2 inhibitory activity of thiazole derivatives using a commercially available assay kit.

Materials:

-

COX-2 enzyme

-

Arachidonic acid (substrate)

-

Thiazole derivative stock solution

-

Assay buffer

-

Detection reagent (e.g., luminol-based for chemiluminescence)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

-